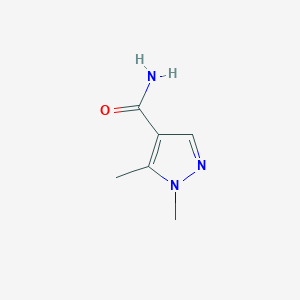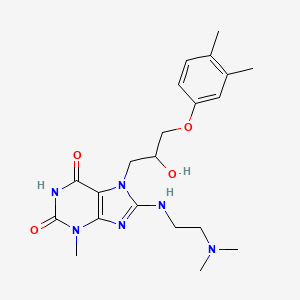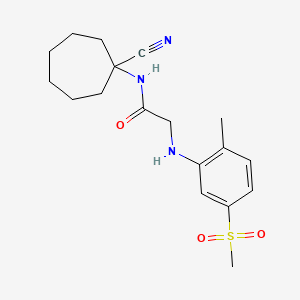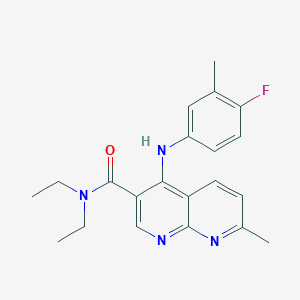![molecular formula C16H18N4O2 B2733966 2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097872-41-6](/img/structure/B2733966.png)
2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dimethyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal and Antibacterial Potential
Pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. Microwave irradiative cyclocondensation techniques have been utilized to create pyrimidine-linked pyrazole heterocyclics, which showed promising results against Pseudococcidae insects and selected microorganisms, highlighting their potential in developing new agrochemicals and antibiotics (Deohate & Palaspagar, 2020).
Advanced Material Science
Research into verdazyl radicals bearing pyridine or pyrimidine substituents has led to the discovery of new families of chelating spin-bearing ligands. These compounds, characterized by their stable radical states and wide electrochemical windows, offer potential in the development of advanced materials for electronic and spintronic applications (Barr et al., 1999).
Nonlinear Optics (NLO) and Pharmaceuticals
Pyrimidine rings, integral to DNA and RNA, have significant implications in medicine and nonlinear optics. Studies involving thiopyrimidine derivatives have showcased these compounds' potential in creating pharmaceuticals with specific biological activities and materials with considerable NLO character, suitable for optoelectronic applications (Hussain et al., 2020).
Antioxidant Properties
Research into 6-substituted-2,4-dimethyl-3-pyridinols has revealed a novel class of chain-breaking antioxidants. These compounds demonstrate significant potential in mitigating oxidative stress, a key factor in various chronic diseases and aging, through their reactivity toward chain-carrying peroxyl radicals (Wijtmans et al., 2004).
Catalysis and Chemical Synthesis
Pyridodipyrimidines have been identified as efficient NAD(P)+ model catalysts, facilitating the autorecycling oxidation of alcohols to carbonyl compounds. This discovery paves the way for more sustainable and eco-friendly chemical synthesis processes, emphasizing the role of pyrimidine derivatives in catalysis (Yoneda et al., 1981).
Polymer Science
The synthesis of novel polyimides containing pyridine moieties has been reported, offering materials with outstanding mechanical properties, thermal stability, and low dielectric constants. Such polyimides are crucial for the electronics industry, particularly in developing high-performance insulating materials (Wang et al., 2006).
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-9-15(19-12(2)18-11)22-14-5-8-20(10-14)16(21)13-3-6-17-7-4-13/h3-4,6-7,9,14H,5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGWGNNCXMKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Bromophenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2733883.png)
![6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid](/img/structure/B2733885.png)
![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)




![7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2733896.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733898.png)
![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)

